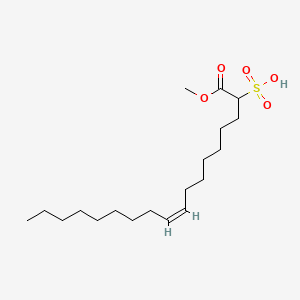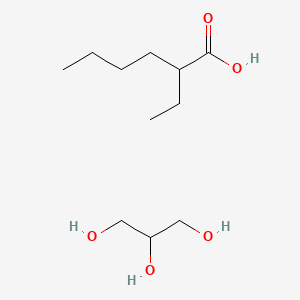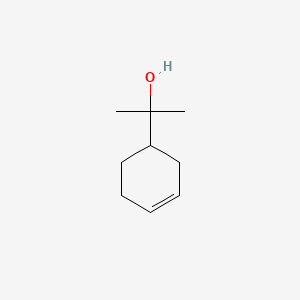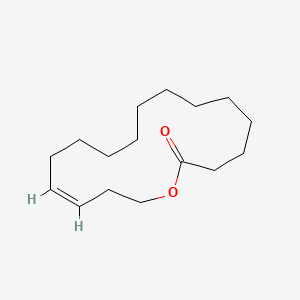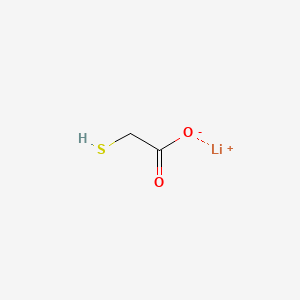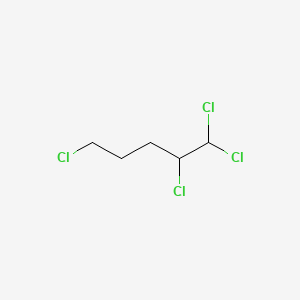
Tetrachloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloropentane is an organic compound with the molecular formula C₅H₈Cl₄. It is a chlorinated hydrocarbon, which means it contains multiple chlorine atoms attached to a hydrocarbon chain. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloropentane can be synthesized through several methods. One common method involves the chlorination of pentane. The reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the pentane molecule.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. These processes involve the use of chlorine gas and pentane in the presence of a catalyst, such as iron chloride, to facilitate the reaction. The reaction is conducted at elevated temperatures and pressures to achieve high yields of this compound.
Chemical Reactions Analysis
Types of Reactions: Tetrachloropentane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert this compound into less chlorinated hydrocarbons.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia or potassium hydroxide can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Amines, alcohols, and other substituted hydrocarbons.
Scientific Research Applications
Tetrachloropentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tetrachloropentane involves its interaction with various molecular targets. The chlorine atoms in this compound make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new compounds with different properties and activities. The exact pathways and molecular targets depend on the specific reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Tetrachloropentane can be compared with other chlorinated hydrocarbons, such as:
Tetrachloroethane: Similar in structure but with fewer carbon atoms.
Tetrachloropropane: Another chlorinated hydrocarbon with a different carbon chain length.
Tetrachlorobutane: Similar in structure but with a different arrangement of chlorine atoms.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and carbon chain length, which gives it distinct chemical properties and reactivity compared to other chlorinated hydrocarbons.
Properties
CAS No. |
12407-98-6 |
|---|---|
Molecular Formula |
C5H8Cl4 |
Molecular Weight |
209.9 g/mol |
IUPAC Name |
1,1,2,5-tetrachloropentane |
InChI |
InChI=1S/C5H8Cl4/c6-3-1-2-4(7)5(8)9/h4-5H,1-3H2 |
InChI Key |
NJIUJHMJINXDJD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(Cl)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



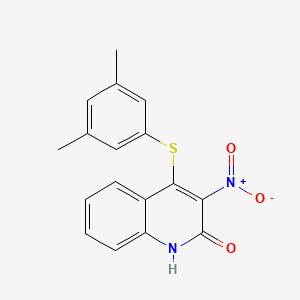

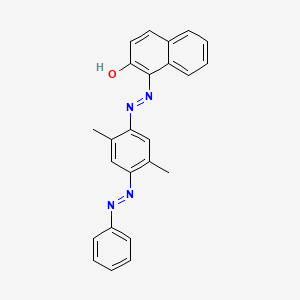

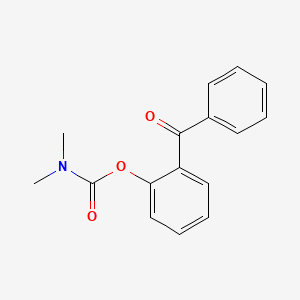
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)


